molecular formula C4H6N8 B15478886 1,2-Bis-(5-tetrazolyl)ethane CAS No. 26670-16-6

1,2-Bis-(5-tetrazolyl)ethane

Cat. No.: B15478886
CAS No.: 26670-16-6
M. Wt: 166.15 g/mol
InChI Key: KSCMYJXTGSEZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis-(5-tetrazolyl)ethane (BTE), with the molecular formula C 4 H 6 N 8 and a molecular weight of 166.1440 g/mol, is a versatile nitrogen-rich heterocyclic compound that serves as a key precursor in advanced research . Its high nitrogen content and robust tetrazole rings make it particularly valuable in the field of energetic materials, where it is investigated for applications in propellants and explosives . Studies have shown that BTE and its derivatives can be engineered to achieve high density and superior detonation velocities, making them competitive with established materials like RDX . The compound also serves as a fundamental building block in polymer chemistry. It can be functionally modified with groups like vinyl or allyl to create polymeric precursors, which are then used to develop specialized binders for energetic compositions and other advanced materials . Thermal analysis using differential scanning calorimetry (DSC) indicates that BTE derivatives exhibit decomposition temperatures around 190°C to 230°C, confirming a high degree of thermal stability for a nitrogen-rich compound . Furthermore, its bistetrazole structure provides multiple sites for chemical modification, enabling its use in synthesizing complex molecular assemblies through reactions such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26670-16-6

Molecular Formula

C4H6N8

Molecular Weight

166.15 g/mol

IUPAC Name

5-[2-(2H-tetrazol-5-yl)ethyl]-2H-tetrazole

InChI

InChI=1S/C4H6N8/c1(3-5-9-10-6-3)2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12)

InChI Key

KSCMYJXTGSEZEI-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NNN=N1)C2=NNN=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 5 Tetrazolyl Ethane

Direct Synthesis Approaches to 1,2-Bis-(5-tetrazolyl)ethane

The construction of the this compound framework can be achieved through several synthetic routes, with cycloaddition reactions being the most prominent.

Cycloaddition Reactions (e.g., [2+3] Cycloaddition of Succinonitrile (B93025) and Azides)

The most widely employed method for the synthesis of this compound is the [2+3] cycloaddition reaction between succinonitrile and an azide (B81097) source, typically sodium azide. nih.govrsc.org This reaction, a variation of the Huisgen cycloaddition, provides an efficient route to the 5-substituted tetrazole rings.

The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), and often utilizes a Lewis acid catalyst, like zinc chloride, to activate the nitrile groups towards nucleophilic attack by the azide anion. nih.gov The process involves the concerted addition of the azide to the carbon-nitrogen triple bonds of succinonitrile, leading to the formation of the two tetrazole rings.

A study reported the synthesis of 1,2-di(1H-tetrazol-5-yl)ethane in an 86% yield by reacting succinonitrile with sodium azide in the presence of zinc chloride. nih.gov The reaction product is a white solid. The general reaction scheme is presented below:

Scheme 1: Synthesis of this compound via [2+3] Cycloaddition

Generated code

The conditions for this reaction can be optimized in terms of temperature and reaction time to maximize the yield and purity of the final product.

Alternative Synthetic Pathways (e.g., Diamine-based Routes)

While the cycloaddition of dinitriles is a primary method, alternative pathways starting from diamines offer a different approach to constructing bis-tetrazole compounds. A general method for the synthesis of bis-tetrazoles involves the reaction of a diamine with an orthoformate, such as triethyl orthoformate, and sodium azide in an acidic medium like glacial acetic acid. researchgate.net

For the synthesis of this compound, a plausible, though less commonly cited, diamine-based route could theoretically start from 1,4-diaminobutane. The reaction would proceed by forming the corresponding bis-formamidine intermediate, which then undergoes cyclization with sodium azide to yield the bis-tetrazole.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialsReagentsTypical Yield
[2+3] CycloadditionSuccinonitrileSodium azide, Zinc chlorideHigh (e.g., 86%) nih.gov
Diamine-based Route1,4-DiaminobutaneTriethyl orthoformate, Sodium azide, Acetic acidVariable

Derivatization Strategies for Enhanced Functionality

The modification of the this compound core, particularly at the nitrogen atoms of the tetrazole rings, is a key strategy to tune its properties and introduce new functionalities.

N-Alkylation and N-Substitution Reactions

The presence of acidic N-H protons on the tetrazole rings allows for facile N-alkylation and N-substitution reactions. These reactions can lead to a variety of derivatives with tailored electronic and steric properties. A significant aspect of these reactions is the potential for the formation of regioisomers, as alkylation can occur at either the N-1 or N-2 position of the tetrazole ring.

While direct experimental data for the N-alkylation of this compound with propargyl bromide is not extensively documented in the readily available literature, the reaction is expected to proceed based on the known reactivity of tetrazoles. The alkylation of similar bis-tetrazole compounds with alkyl halides is known to produce a mixture of regioisomers. sciforum.net

The reaction of this compound with propargyl bromide would likely yield a mixture of three possible regioisomers: the 1,1'-, 1,2'-, and 2,2'-dipropargyl derivatives. The ratio of these isomers would depend on the reaction conditions, including the base and solvent used. The propargyl groups introduce reactive alkyne functionalities, which can be further modified through reactions such as click chemistry.

The synthesis of N-vinyl and N-allyl derivatives of 1,2-bis(tetrazol-5-yl)ethane has been reported. These derivatives are valuable as monomers for polymerization and as precursors for further functionalization.

The reaction of 1,2-bis(tetrazol-5-yl)ethane with allyl bromide leads to the formation of diallyl derivatives. Similarly, treatment with 1,2-dibromoethane (B42909) can yield divinyl derivatives through an initial substitution followed by an elimination reaction. These reactions typically produce a mixture of constitutional isomers.

Table 2: N-Substituted Derivatives of this compound

DerivativeReagentProduct(s)
N-Vinyl1,2-DibromoethaneMixture of 1,2-bis(2-vinyl-2H-tetrazol-5-yl)ethane and 1-(2-(2-vinyl-2H-tetrazol-5-yl)ethyl)-2-vinyl-2H-tetrazole
N-AllylAllyl bromideMixture of 1,2-bis(2-allyl-2H-tetrazol-5-yl)ethane and 1-(2-(2-allyl-2H-tetrazol-5-yl)ethyl)-2-allyl-2H-tetrazole

The separation of these isomers can often be achieved by chromatographic techniques, allowing for the isolation and characterization of the individual compounds. The introduction of vinyl and allyl groups opens up possibilities for polymerization and other addition reactions.

Carboxylate Derivatives (e.g., this compound Diacetic Acid)

The synthesis of 1,2-bis(5-tetrazolyl)ethane diacetic acid is accomplished by reacting 1,2-bis(tetrazol-5-yl)ethane with chloroacetic acid. epa.gov This derivatization introduces carboxylic acid functionalities, which can influence the compound's physical and energetic characteristics. epa.gov The thermal behavior of both the parent compound and its diacetic acid derivative have been investigated using techniques such as differential scanning calorimetry (DSC) and thermogravimetric-differential thermogravimetric (TG-DTG) analysis to assess their potential as energetic materials. epa.gov

Table 1: Investigated Carboxylate Derivatives

Compound NamePrecursorSynthetic Method
This compound Diacetic AcidThis compoundReaction with chloroacetic acid epa.gov

Nitration and Aminotetrazole Derivatives

While direct nitration of this compound is not extensively detailed in the provided context, the broader field of tetrazole chemistry involves the synthesis of nitramino and amino derivatives to create high-nitrogen energetic materials. nwpu.edu.cnrsc.org For instance, 5-aminotetrazole (B145819) can be used to synthesize C-N linked bistetrazolate nitramino compounds. nwpu.edu.cnrsc.org These derivatives are characterized by their high nitrogen content and significant positive heats of formation, which contribute to their energetic properties. nwpu.edu.cnrsc.org

The synthesis of aminotetrazole derivatives often involves the condensation of 5-aminotetrazole with various aldehydes to form Schiff bases. ajol.info These reactions are typically carried out in polar solvents and result in good yields. ajol.info

Formation of Dihydroxylammonium Salts

The formation of dihydroxylammonium salts is a strategy employed to enhance the energetic properties of tetrazole-based compounds. Dihydroxylammonium salts of bistetrazole derivatives are obtained by reacting the parent compound with two equivalents of hydroxylamine. rsc.org For example, the dihydroxylammonium salt of 1,2-di(1H-tetrazol-5-yl)ethane is synthesized through this method. rsc.org The resulting salts are analyzed using various spectroscopic techniques and their solid-state structures are often confirmed by single-crystal X-ray diffraction. rsc.org The synthesis of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), a high-performance energetic material, involves a multi-step process starting from glyoxal (B1671930) and hydroxylammonium. energetic-materials.org.cnosti.govrsc.org

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of 1,2-bis-(5-tetrazolyl)ethane. At least two polymorphs have been identified, with one crystallizing in the monoclinic space group P2₁/c and a more recently reported polymorph crystallizing in the monoclinic space group C2/m. nih.goviucr.org The asymmetric unit of the C2/m polymorph contains one-quarter of the molecule, indicating a high degree of molecular symmetry in the crystal lattice. nih.goviucr.orgnih.gov

The crystal data for the C2/m polymorph, determined at 296 K, reveals specific unit cell dimensions and other crystallographic parameters that define the repeating unit of the crystal structure. nih.govresearchgate.net

Table 1: Crystal Data for a Polymorph of this compound at 296 K nih.govresearchgate.net
ParameterValue
Chemical FormulaC₄H₆N₈
Molecular Weight (g/mol)166.17
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)10.951 (3)
b (Å)6.678 (2)
c (Å)5.0329 (14)
β (°)114.250 (4)
Volume (ų)335.58 (17)
Z2
RadiationMo Kα

Elucidation of Molecular Conformations and Torsion Angles

The molecule possesses a crystallographically imposed center of symmetry. nih.govnih.gov In the C2/m polymorph, all non-hydrogen atoms are situated on a mirror plane. nih.goviucr.orgnih.gov This arrangement results in the two tetrazole rings being coplanar, linked by the flexible ethane (B1197151) (—CH₂—CH₂—) bridge. nih.govresearchgate.net The flexible nature of the ethane linker allows the tetrazole rings to adopt this planar orientation within the crystal structure. researchgate.net While specific torsion angles for the ethane bridge are not detailed in the available literature, the coplanarity of the tetrazole rings is a key conformational feature.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are fundamental in confirming the structure of this compound. Techniques such as NMR, IR, and UV-Vis spectroscopy provide insights into the atomic arrangement, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H and ¹³C NMR: In deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the ¹H NMR spectrum of the dihydroxylammonium salt of this compound shows a singlet for the four protons of the ethane bridge at approximately 3.25 ppm. rsc.org The ¹³C NMR spectrum of the same salt displays a signal for the ethane carbons at 22.5 ppm and a signal for the tetrazole ring carbon at 157.3 ppm. rsc.org For a related diallyl derivative, signals for the aliphatic CH2 group appear around 22.9 ppm. uni-muenchen.de

NucleusChemical Shift (δ) in ppmSolventMultiplicityAssignment
¹H3.25d6-DMSOSinglet-CH₂-CH₂-
¹³C22.5d6-DMSO--CH₂-CH₂-
¹³C157.3d6-DMSO-Tetrazole C5

¹⁵N and 2D NMR: While ¹⁵N NMR is invaluable for directly probing the nitrogen-rich tetrazole rings, and 2D NMR techniques like HSQC and HMBC are crucial for establishing connectivity, specific spectral data for this compound were not detailed in the surveyed literature. For comparison, the ¹⁵N NMR spectrum of a similar ethene-linked bis(1H-tetrazol-1-ol) derivative shows four distinct signals for the tetrazole ring nitrogens. rsc.org 2D NMR spectroscopy has been effectively used to characterize diallyl derivatives of 1,2-bis(tetrazol-5-yl)ethane. uni-muenchen.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of its dihydroxylammonium salt exhibits several key absorption bands. rsc.org A broad band in the region of 2978 cm⁻¹ is attributed to C-H stretching vibrations of the ethane bridge. rsc.org The spectrum also shows characteristic absorptions for the tetrazole ring, including C=N and N-N stretching vibrations. rsc.orguni-muenchen.de

Wavenumber (cm⁻¹)IntensityAssignment
2978-C-H Stretch (alkane)
1652-C=N Stretch (tetrazole ring)
1541-N=N Stretch (tetrazole ring)
1472-1043-Ring Vibrations
890-700-C-H Bending

Data corresponds to the dihydroxylammonium salt of this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis absorption data for this compound is not extensively reported in the reviewed literature, tetrazole-containing compounds generally exhibit absorption bands corresponding to n → π* and π → π* electronic transitions associated with the heteroaromatic ring system. researchgate.netresearchgate.net The interaction of the tetrazole chromophore with DNA has been studied using UV-Vis absorption titration, revealing changes in absorption intensity upon binding. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For the dihydroxylammonium salt of this compound, the experimentally found elemental composition closely matches the calculated values, confirming its stoichiometry. rsc.org The molecular formula of the neutral compound is C₄H₆N₈. nist.gov

ElementCalculated (%)Found (%)
Carbon (C)20.6920.87
Hydrogen (H)5.214.36
Nitrogen (N)60.3259.82

Data corresponds to the dihydroxylammonium salt, C₄H₁₂N₁₀O₂. rsc.org

Coordination Chemistry and Metallosupramolecular Architectures

1,2-Bis-(5-tetrazolyl)ethane as a Versatile Polydentate Ligand

The presence of multiple nitrogen atoms in the two tetrazole rings allows this compound (often abbreviated as H₂BTE or a similar variant in literature) to act as a polydentate ligand, capable of coordinating to one or more metal centers in various fashions. This versatility is fundamental to its application in constructing complex supramolecular assemblies. Due to the rich coordination modes and high nitrogen content, tetrazole compounds have been extensively studied and are widely applied in coordination chemistry. nih.gov

The deprotonated form of this compound can coordinate with metal cations through several of its nitrogen atoms. This allows for two primary modes of coordination: chelating and bridging. In the chelating mode , both tetrazole rings of a single ligand molecule bind to the same metal center, forming a stable chelate ring. This is common with ligands that have appropriate spacing and flexibility between their coordinating groups.

More frequently, this compound acts as a bridging ligand , where each tetrazole ring coordinates to a different metal center. This bridging action is crucial for the formation of extended structures like coordination polymers. The nitrogen atoms of the tetrazole ring provide multiple potential coordination sites, enabling the ligand to bridge metal ions in various ways and contribute to the formation of high-dimensional metal-organic frameworks (MOFs). nih.govresearchgate.net

The anti conformation typically leads to more linear and extended structures, facilitating the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. In contrast, the gauche conformation introduces a "kink" in the ligand, which can promote the formation of more complex, three-dimensional (3D) networks. The ability to switch between these conformations allows for a degree of control over the dimensionality and topology of the final supramolecular architecture. The flexible nature of the –CH₂–CH₂– group is a recognized feature in the construction of functional and interesting coordination compounds. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a versatile, bridging ligand has been harnessed to create a variety of extended network structures, including metal-organic frameworks and coordination polymers with tailored properties.

Energetic Metal-Organic Frameworks (E-MOFs) are a subclass of MOFs that incorporate energetic ligands or anions to create materials with high energy content and potentially enhanced safety and stability compared to traditional explosives. The high nitrogen content (67.4% by mass) and large positive heat of formation of the tetrazole rings make this compound an ideal building block for E-MOFs.

The synthesis of E-MOFs with this ligand involves reacting it with metal salts that can also contribute to the energetic properties of the final material. The goal is to create a stable, dense framework that stores a large amount of chemical energy, which is released upon decomposition. While specific energetic data for MOFs based purely on this compound is not widely reported in readily accessible literature, related bis(tetrazole) ligands have been successfully used to create E-MOFs with promising characteristics. For instance, the synthesis of various energetic polymers functionalized with tetrazole heterocycles highlights the importance of this class of compounds as energetic precursors. nih.gov

Table 1: Examples of Energetic Materials Based on Tetrazole Derivatives This table includes data for related energetic materials to provide context for the potential of this compound-based E-MOFs.

CompoundMetal IonKey Energetic PropertiesReference
Pb(bta)·2H₂OPb(II)Density: 3.250 g·cm⁻³; Detonation Velocity (calc.): 8.963 km·s⁻¹; Impact Insensitive (>40 J) nih.gov
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)N/A (Ligand)Density: 1.86 g·cm⁻³; Detonation Velocity (calc.): 9017 m·s⁻¹ researchgate.net

The dimensionality of coordination polymers constructed from this compound is highly dependent on the coordination geometry of the metal ion, the presence of co-ligands, and the reaction conditions which can influence the ligand's conformation.

One-Dimensional (1D) Polymers: These are often formed when the ligand adopts an anti conformation, bridging metal centers to form linear or zigzag chains. A polymorph of the free ligand, 5,5'-ethane-1,2-diylbis(1H-tetrazole), has been shown to form 1D belts through intermolecular N-H···N hydrogen bonds. nih.gov Iron(II) complexes with related bis(tetrazolyl)alkane ligands have also been shown to form 1D coordination polymers. acs.orgrsc.org

Two-Dimensional (2D) Polymers: By connecting these 1D chains with other ligands or through different coordination modes of the primary ligand, 2D sheets can be constructed. The use of additional linker molecules (co-ligands) is a common strategy to increase the dimensionality of the network. x-mol.comnih.gov

Three-Dimensional (3D) Polymers: The formation of 3D frameworks can be achieved when the ligand adopts a gauche conformation or when multiple bridging ligands connect metal centers in all three dimensions. The use of mixed-ligand systems, for example with carboxylates, has been shown to produce 3D frameworks with related bis(azole) ligands.

Table 2: Dimensionality of Coordination Polymers with Related Bis(azole) Ligands

LigandMetal IonDimensionalityResulting StructureReference
1,2-di(tetrazol-2-yl)ethane (ebtz)Fe(II)1DPolymeric chains acs.org
1,2-di(tetrazol-2-yl)ethane (ebtz) with adiponitrileFe(II)3DBridged polymeric layers x-mol.comnih.gov
1,2-bis(1,2,4-triazol-4-yl)ethane (btre)Ni(II) / Zn(II)3DFramework with trinuclear secondary building units

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Iron(II) in an octahedral nitrogen coordination environment (FeN₆) is a classic platform for observing SCO.

Supramolecular Interactions in Metal Complexes and MOFs

Hydrogen bonds are a significant factor in stabilizing the crystal structures of energetic materials and coordination complexes. nih.gov In complexes involving tetrazole ligands, a wide range of hydrogen bonds, including O—H···N, N—H···O, and N—H···N, contribute to the formation of the supramolecular network. nih.gov These interactions can link cations, anions, and solvent molecules into extensive multi-dimensional sheets and frameworks. nih.gov For instance, in related systems, hydrogen bond networks have been identified as the main stabilization factor. nih.gov

The flexible ethane (B1197151) spacer in this compound allows the two terminal tetrazole rings to adopt various conformations, facilitating intramolecular or intermolecular π-π stacking interactions. rsc.org These interactions, where the electron-rich tetrazole rings stack on top of each other, are crucial for stabilizing the crystal packing. nih.gov There can be different types of π-π stacking, such as between two tetrazole rings or between a tetrazole ring and another aromatic system within the structure, with typical centroid-centroid distances ranging from 3.4 to 4.0 Å. nih.gov The interplay between strong hydrogen-bonding networks and these weaker π-stacking forces is a key strategy in crystal engineering, guiding the self-assembly process to create robust and predetermined solid-state architectures. rsc.orgsnu.ac.kr The strength of hydrogen bonds and even the prevalence of specific tautomers can be influenced by these π-stacking interactions. nih.gov

The structure of coordination polymers is significantly influenced by the choice of counter-anions and the solvent molecules present during crystallization. researchgate.net Different anions (e.g., chloride, sulfate (B86663), perchlorate) can alter the coordination geometry of the metal center or become directly incorporated into the framework, acting as bridging ligands themselves. For example, sulfate anions have been shown to act as μ3-bridging ligands connecting three different Cadmium(II) atoms, which, in conjunction with coordinated water molecules, can form extensive sheets. nih.gov

Complexation with Specific Metal Ions

The flexible and multitopic coordination ability of this compound (referred to as H₂L¹ in some studies) allows it to form stable complexes with a variety of metal ions, leading to materials with diverse structural features and properties.

This compound readily reacts with Zinc(II) and Cadmium(II) salts to form coordination polymers with varied dimensionalities. The structural diversity arises from the different coordination preferences of the metal ions and the flexible coordination modes of the deprotonated ligand (L¹)²⁻. researchgate.net

In a notable study, the reaction of Zn(II) with the ligand yielded a 3D framework with the formula [Zn₂(L¹)₂(H₂O)]n, where the zinc ions adopt a tetrahedral coordination geometry. In contrast, reactions with Cd(II) salts under different conditions produced both a 3D framework, [Cd₂(L¹)Cl₂(H₂O)]n, and a 2D sheet structure, [Cd₃(L¹)₃(H₂O)₁₂]n, with the cadmium ions exhibiting octahedral geometries. researchgate.net The tetrazolate rings in these complexes display various coordination modes, including μ₂-, μ₃-, and μ₄-tetrazolyl bridging, which facilitates the construction of these high-dimensional networks. researchgate.net

Compound FormulaMetal IonDimensionalityMetal Coordination GeometryReference
[Zn₂(L¹)₂(H₂O)]nZn(II)3D FrameworkTetrahedral researchgate.net
[Cd₂(L¹)Cl₂(H₂O)]nCd(II)3D FrameworkOctahedral researchgate.net
[Cd₃(L¹)₃(H₂O)₁₂]nCd(II)2D SheetOctahedral researchgate.net

The coordination chemistry of this compound and its derivatives with copper is particularly rich, often involving in situ redox reactions where Cu(II) is reduced to Cu(I). researchgate.net The synthesis conditions, such as solvent and temperature, can dictate the final oxidation state of the copper ion in the complex. dntb.gov.ua This leads to the formation of both Cu(II) and Cu(I) metallosupramolecular compounds. mdpi.com

For instance, studies on closely related flexible bis-tetrazole ligands have shown the formation of 1D and 2D coordination polymers with Cu(II), as well as discrete Cu(I) tetramers from the same reaction system under different conditions. dntb.gov.uamdpi.com Weak supramolecular interactions, such as C–H···X (where X = Cl, S, N) hydrogen bonds, play a significant role in the crystal packing of these copper-based systems. mdpi.com The resulting complexes can feature a variety of coordination polyhedra, from square pyramidal for Cu(II) to tetrahedral for Cu(I). researchgate.netrsc.org The ability of the ligand to adopt different conformations and for copper to exist in multiple oxidation states makes this a versatile system for creating complex metallosupramolecular architectures. mdpi.com

Bistetrazole-based ligands, including this compound, are of significant interest in the field of energetic materials. When complexed with heavy metals like lead(II), they can form energetic coordination compounds (ECCs) that serve as potential replacements for toxic primary explosives like lead azide (B81097). nih.gov The high nitrogen content of the tetrazole rings contributes to a large positive heat of formation and the generation of a large volume of gaseous N₂ upon decomposition, which are key characteristics of energetic materials. rsc.org

Thallium(I) and Organothallium(III) Derivatives

The coordination chemistry of 1,2-bis(5-tetrazolyl)ethane with thallium has been explored, leading to the synthesis and characterization of both thallium(I) and organothallium(III) derivatives. These compounds demonstrate the versatile coordinating ability of the bis-tetrazole ligand.

Thallium(I) tetrazolates are typically synthesized through two primary methods. The first involves the reaction of an alcoholic solution of the tetrazole with an ethanolic solution of thallium ethoxide. An alternative route is the reaction of the sodium salt of the tetrazole with thallium(I) sulfate (Tl₂SO₄). rsc.org Following these methods, the thallium(I) salt of 1,2-bis(5-tetrazolyl)ethane has been prepared. The crystal structure of the resulting complex, specifically the 18-crown-6 (B118740) ether adduct, was determined to be [Tl(18-crown-6)⁺]₂[C₂N₁₀²⁻]. rsc.orgrsc.org In this structure, the anion is the deprotonated form of 1,2-bis(5-tetrazolyl)ethane, [C₂H₄(CN₄)₂]²⁻.

Organothallium(III) derivatives, specifically diphenylthallium(III)-substituted bis-tetrazoles, have been synthesized via a condensation reaction between the parent tetrazole and diphenylthallium(III) hydroxide. rsc.orgrsc.org While the specific structure for the 1,2-bis(5-tetrazolyl)ethane derivative was not detailed, related bis-tetrazole structures show a preference for thallium binding at the N(1) position of the tetrazole ring, often forming supramolecular lattices that incorporate flexible Tl₂N₄ rings. rsc.org In some complexes with similar ligands, the tetrazole groups have been observed to utilize all four nitrogen atoms for coordination, highlighting the structural versatility of this heterocyclic system. rsc.org

Table 1: Crystallographic Data for [Tl(18-crown-6)⁺]₂[C₂N₁₀²⁻]

ParameterValue
Chemical FormulaC₂₆H₅₂N₁₀O₁₂Tl₂
Formula Weight1210.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.208(2)
b (Å)16.969(2)
c (Å)12.394(3)
β (°)108.31(2)
Volume (ų)1836.7(6)
Z2
R-factor0.046

Data sourced from Bhandari et al. rsc.orgrsc.org

Silver(I) Host-Guest Behavior

Following a comprehensive review of available scientific literature, no specific research findings on the host-guest behavior of silver(I) complexes with 1,2-bis(5-tetrazolyl)ethane were identified. While the coordination chemistry of silver(I) with other related nitrogen-rich heterocyclic ligands, such as bis(tetrazine) tweezers, has been shown to exhibit host-guest interactions, similar studies involving 1,2-bis(5-tetrazolyl)ethane have not been reported in the reviewed sources. mdpi.com

Investigation of 1,2 Bis 5 Tetrazolyl Ethane As an Energetic Material Precursor

Design Principles for Nitrogen-Rich Energetic Compounds

The rational design of novel energetic materials hinges on fundamental chemical principles that aim to maximize energy output while maintaining stability. For nitrogen-rich compounds like derivatives of 1,2-bis-(5-tetrazolyl)ethane, specific molecular characteristics are paramount.

A primary strategy in designing high-energy-density materials (HEDMs) is to incorporate a high percentage of nitrogen into the molecular structure. Tetrazole rings are exceptionally effective in this regard, and compounds like this compound are considered promising candidates for energetic materials due to their rich nitrogen content. epa.govresearchgate.net The energy released upon detonation is largely derived from the formation of the extremely stable dinitrogen (N₂) molecule, which has a large positive enthalpy of formation. Consequently, the parent energetic material should ideally possess a high positive enthalpy of formation, as this energy is released during decomposition. nih.gov The substitution of various functional groups onto the parent molecule can further increase the heat of formation. nih.gov Studies have shown that both this compound (H₂btze) and its derivatives can possess high enthalpies, making them suitable for investigation as potential energetic materials. epa.govresearchgate.net

The density of an energetic material is a critical parameter, as detonation performance is often proportional to the square of its density. A key design principle for enhancing density is the manipulation of molecular architecture to promote efficient crystal packing. Introducing planar structures is a well-established method to increase density. rsc.orgrsc.org For instance, the introduction of unsaturation into the bridge connecting the two tetrazole rings in this compound leads to a planar molecule, which can significantly enhance the density of the final product. rsc.orgrsc.org Research has demonstrated that the density of (E)-1,2-di(1H-tetrazol-5-yl)ethene (1.72 g cm⁻³) is significantly higher than that of 1,2-di(1H-tetrazol-5-yl)ethane (1.50 g cm⁻³) precisely because of its planar structure. rsc.org This principle is further exploited in fused ring systems, where conjugated planar structures can effectively increase both the density and molecular stability of energetic compounds. mdpi.com

Energetic Performance Characterization

To evaluate the potential of this compound and its derivatives as energetic materials, a thorough characterization of their performance is essential. This involves both computational predictions and experimental measurements of key detonation parameters.

The detonation velocity (Vd) and detonation pressure (P) are primary indicators of an explosive's performance. These parameters are frequently calculated using specialized thermochemical codes like EXPLO5. rsc.orgrsc.org This software calculates detonation parameters based on the chemical equilibrium, steady-state model of detonation, using equations of state for the gaseous and solid detonation products. uni-muenchen.deresearchgate.net The necessary inputs for the calculation include the compound's chemical formula, its heat of formation, and its density. uni-muenchen.denih.gov For this compound and its modified versions, the EXPLO5 code has been used to predict their energetic performance, allowing for comparison with established explosives like RDX. rsc.orgrsc.org

Calculated Detonation Properties of this compound Derivatives
CompoundDensity (g cm⁻³)Detonation Velocity (Vd) (m s⁻¹)Reference
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6)1.869017 rsc.orgrsc.org
RDX (Reference)1.808795 rsc.orgrsc.org

The heat of detonation (Q) represents the energy released when an explosive detonates. lukasiewicz.gov.pl It can be determined calorimetrically or calculated from the enthalpies of formation of the explosive and its detonation products. dtic.mil For this compound (H₂btze), thermodynamic parameters and explosion properties, including the heat of detonation, have been calculated based on data from differential scanning calorimetry (DSC). epa.govresearchgate.net

Another important parameter is the specific volume of explosion, which is the volume of gaseous products produced per unit mass of the explosive. A higher specific volume can contribute to the work capacity of the explosive. It has been reported that H₂btze exhibits a higher specific volume of explosion (943.94 L·kg⁻¹) compared to Trinitrotoluene (TNT), although its detonation temperature is lower. epa.govresearchgate.net

Thermodynamic and Explosion Properties
CompoundParameterValueReference
This compound (H₂btze)Specific Volume of Explosion943.94 L·kg⁻¹ epa.govresearchgate.net
This compound (H₂btze)Detonation Temperature1994.44 K epa.govresearchgate.net

The energetic properties of the this compound framework can be significantly tuned through chemical modification, or functionalization. epa.govrsc.org Introducing different substituents can improve the heat of formation, density, and oxygen balance, which in turn enhances detonation parameters. rsc.orgrsc.org

A clear example is the comparison between the saturated ethane (B1197151) bridge and the unsaturated ethene bridge. The planar ethene linkage in (E)-1,2-di(1H-tetrazol-5-yl)ethene improves density and performance over its ethane-linked counterpart. rsc.org Further functionalization, such as the introduction of N-hydroxy (-OH) groups to form (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), further improves the density and dramatically increases the detonation velocity, making it superior to the widely used military explosive RDX. rsc.orgrsc.org The formation of energetic salts is another strategy to enhance performance by improving density and thermal stability. mdpi.com These modifications demonstrate that the this compound structure is a versatile platform for developing new energetic materials with tailored properties. rsc.org

Effect of Functionalization on Density and Detonation Velocity
Compound NameKey Structural FeatureDensity (g cm⁻³)Detonation Velocity (Vd) (m s⁻¹)Reference
1,2-di(1H-tetrazol-5-yl)ethane (4)Ethane linker1.50- rsc.org
(E)-1,2-di(1H-tetrazol-5-yl)ethene (5)Planar ethene linker1.72- rsc.org
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6)Planar ethene linker + N-OH groups1.869017 rsc.orgrsc.org

Thermal Decomposition Pathways and Kinetic Analysis

The thermal behavior of this compound is a critical determinant of its stability, safety, and energy release characteristics. Analysis of its decomposition reveals complex processes initiated by heat, leading to the breakdown of its molecular structure and the liberation of nitrogen gas.

The thermal stability of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Current time information in Rio de Janeiro, BR.rsc.org These techniques measure changes in mass and heat flow as a function of temperature, respectively, providing a detailed profile of the compound's thermal decomposition.

DSC analysis performed at a heating rate of 5 °C min⁻¹ indicates that the onset of decomposition for 1,2-di(1H-tetrazol-5-yl)ethane occurs at 288 °C. rsc.org An earlier study reported a decomposition temperature of approximately 200 °C. nih.gov The TGA and DSC curves reveal that the decomposition is an exothermic process, characteristic of energetic materials, where the breakdown of the molecule releases significant thermal energy. The combination of TGA with differential thermogravimetry (TG-DTG) has also been applied to study its thermal decomposition behavior. Current time information in Rio de Janeiro, BR.rsc.org

Interactive Table: Thermal Decomposition Data for this compound

ParameterValueAnalysis Method
Decomposition Onset (Tdec)288 °CDSC (5 °C/min) rsc.org
Decomposition Temperature~200 °CNot specified nih.gov
Decomposition BehaviorExothermicDSC Current time information in Rio de Janeiro, BR.rsc.org

The fundamental mechanisms of decomposition for this compound have been explored at the molecular level. Studies involving two-photon laser excitation at 283 nm show that the initial step in the unimolecular decomposition of the electronically excited molecule is the release of a nitrogen molecule (N₂). nih.govresearchgate.net

Theoretical calculations using the complete active space self-consistent field (CASSCF) method provide a detailed picture of this process. nih.govresearchgate.net Upon electronic excitation to the S₁ state, the tetrazole ring undergoes an opening. Subsequently, the molecule passes through a conical intersection (a point where two electronic potential energy surfaces cross), which facilitates a rapid, non-adiabatic transition back to the ground state potential energy surface (S₀). It is on this ground state surface that the N₂ molecule is formed and released. nih.govresearchgate.net This entire process is ultrafast, a key feature in the chemistry of energetic materials.

For related, more complex tetrazole-based energetic materials, kinetic parameters are often derived from non-isothermal DSC data using various model-free (isoconversional) methods. researchgate.net Common methods employed for such analyses include those developed by Kissinger, Ozawa, and Flynn-Wall-Ozawa (FWO), which allow for the calculation of activation energy without assuming a specific reaction model. researchgate.net For instance, the decomposition of 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole was analyzed using these methods, yielding an apparent activation energy of 174.69 kJ·mol⁻¹ and a pre-exponential factor of 10¹⁶.⁶⁰ s⁻¹. researchgate.net Such analyses provide crucial data for predicting the stability and reaction rates of energetic materials under different thermal conditions.

The release of nitrogen gas (N₂) is the defining energetic event in the decomposition of tetrazole-based compounds. For this compound, theoretical studies confirm that the process is initiated by the cleavage of a bond within the tetrazole ring. nih.govresearchgate.net

Potential energy surface calculations have shown that the energy barrier for the opening of the tetrazole ring at the N1-N2 bond is the lowest compared to the cleavage of other N-N bonds or the C-N bond within the ring. nih.govresearchgate.net Therefore, the decomposition pathway preferentially proceeds via the scission of the N1-N2 bond. This ring-opening event directly leads to the formation and elimination of a stable N₂ molecule, which is the primary source of the compound's stored chemical energy. nih.govresearchgate.net The vibrational temperatures of the resulting N₂ product have been found to be hot, indicating that significant energy is channeled into the vibrational modes of the released nitrogen gas. nih.gov

Response to Mechanical and Thermal Stimuli in Energetic Applications

The sensitivity of an energetic material to external stimuli such as impact and friction is a paramount safety and performance consideration. These properties dictate the conditions under which the material can be safely handled, processed, and utilized.

The sensitivity of this compound to mechanical stimuli is a measure of its stability. Standardized tests, such as those established by the German Federal Institute for Materials Research and Testing (BAM), are used to quantify these properties. Current time information in Rio de Janeiro, BR.researchgate.net For this compound, research indicates a low sensitivity to both impact and friction. nih.gov

One study reports an impact sensitivity of greater than 40 Joules (J) and a friction sensitivity of greater than 360 Newtons (N). nih.gov These values suggest a high degree of insensitivity, comparable to or better than that of well-known secondary explosives like TNT. For comparison, the impact sensitivity of RDX is approximately 7.5 J, and its friction sensitivity is 120 N. nih.gov The relatively high resistance of this compound to mechanical stimuli makes it an attractive candidate as a precursor for developing safer energetic materials.

Interactive Table: Mechanical Sensitivity of this compound

ParameterValueStandard
Impact Sensitivity> 40 J nih.govBAM Current time information in Rio de Janeiro, BR.researchgate.net
Friction Sensitivity> 360 N nih.govBAM Current time information in Rio de Janeiro, BR.researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its relativistic counterpart) for a given arrangement of atoms, yielding information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1,2-Bis-(5-tetrazolyl)ethane.

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For this compound, studies have focused on its crystal structure, revealing different polymorphic forms. One polymorph crystallizes in the monoclinic space group C2/m, with the molecule possessing a center of symmetry. nih.govresearchgate.net In this structure, the two tetrazole rings are linked by the flexible ethane (B1197151) bridge. nih.govresearchgate.net The planarity of the tetrazole rings and the flexibility of the ethane linker are key structural features that influence the crystal packing and, consequently, the material's density. nih.govresearchgate.netrsc.org

The enthalpy of formation (ΔHf) is a critical parameter for energetic materials, as it quantifies the energy stored within the molecule. DFT methods can be used to calculate this value. The standard enthalpy of formation for solid this compound has been reported, providing essential data for thermodynamic calculations. nist.gov

Table 1: Selected Crystallographic and Thermodynamic Data for this compound

Parameter Value Reference
Molecular Formula C₄H₆N₈ nist.gov
Molecular Weight 166.17 g/mol researchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group C2/m nih.govresearchgate.net
Density (calculated) 1.644 g/cm³ researchgate.net

While DFT is excellent for ground-state properties, understanding photochemical processes, such as initiation by light, requires methods that can accurately describe electronic excited states. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose. molcas.org It provides a high-quality description of the electronic wave function for molecules where electron correlation is strong, as is often the case in excited states and along reaction pathways leading to bond breaking. molcas.org

For energetic materials like this compound, studying the excited states is crucial for understanding their decomposition mechanisms under stimuli like UV radiation. Research on the unimolecular decomposition of 1,2-bis(1H-tetrazol-5-yl)ethane (5-DTE) following laser excitation has identified the N₂ molecule as an initial decomposition product. researchgate.net CASSCF and related methods can model the potential energy surfaces of the excited states to map out the pathways of such fragmentation reactions, identifying the specific bonds that cleave upon electronic excitation.

Potential Energy Surface Mapping for Reaction Mechanisms

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its atomic coordinates. fiveable.me By mapping the PES, chemists can visualize the energetic landscape of a chemical reaction, identifying stable reactants and products (local minima), as well as the high-energy transition states that connect them (saddle points). fiveable.meresearchgate.net The energy difference between the reactants and the transition state defines the activation energy, a key factor governing the reaction rate. fiveable.me

For this compound, PES mapping is essential for elucidating its thermal decomposition mechanism. The decomposition of such nitrogen-rich compounds involves a complex network of reactions, and computational mapping helps to identify the lowest-energy pathways. This involves calculating the energy for numerous molecular geometries along a proposed reaction coordinate, such as the stretching of a C-N or N-N bond, to trace the path from the intact molecule to its decomposition products. These studies are critical for predicting thermal stability and understanding the initial steps of detonation. The unimolecular decomposition of 1,2-bis(1H-tetrazol-5-yl)ethane has been explored experimentally, providing a basis for theoretical PES studies to unravel the detailed mechanism. researchgate.net

Computational Prediction of Energetic Properties

Beyond fundamental properties, computational chemistry is instrumental in predicting the performance of energetic materials. These predictions help to screen potential candidates and prioritize synthetic efforts.

Specialized thermochemical codes are used to predict the detonation properties of energetic materials based on their atomic composition, density, and enthalpy of formation. Software like Gaussian is often used for the initial quantum chemical calculations (e.g., DFT) to obtain the necessary molecular properties. nih.gov

Subsequently, programs like EXPLO5 use this input to calculate key performance indicators based on chemical equilibrium and detonation theory. rsc.orgrsc.org While specific EXPLO5 calculations for the parent this compound are not widely published, calculations for its derivatives and related bistetrazole structures are available. For instance, a study on a carboxylate derivative of 1,2-bis(tetrazol-5-yl)ethane (H₂btze) calculated several detonation parameters. epa.gov Similarly, the energetic performance of ethene-linked bistetrazoles has been computed using EXPLO5, demonstrating the utility of this software in evaluating and comparing potential energetic materials. rsc.orgrsc.orgresearchgate.net

Table 2: Calculated Energetic Properties for a Derivative, this compound diacetic acid (H₂btzeda)

Parameter Calculated Value Reference
Detonation Velocity (D) N/A for H₂btze, but related compounds are studied
Detonation Pressure (P) N/A for H₂btze, but related compounds are studied
Detonation Temperature 1994.44 K epa.gov

Note: Data presented is for a derivative to illustrate the application of the methodology. H₂btze is 1,2-bis(tetrazol-5-yl) ethane.

The oxygen balance (OB or Ω) is a measure of the degree to which an energetic molecule can oxidize its own carbon and hydrogen atoms to CO and H₂O. A zero oxygen balance is often desirable for maximizing energy release. For a compound like this compound (C₄H₆N₈), which contains no oxygen, the oxygen balance is significantly negative. It is calculated as:

Ω = -1600 * (2C + H/2) / MW = -1600 * (2*4 + 6/2) / 166.17 = -105.9%

This high negative oxygen balance indicates that it would act as a fuel in energetic formulations, requiring an external oxidizer for complete combustion. Introducing oxygen-containing groups is a common strategy to improve the oxygen balance of tetrazole-based compounds. rsc.orgrsc.org

Molecular stability is another critical factor, referring to both thermodynamic (enthalpy of formation) and kinetic (resistance to decomposition) stability. Computational methods can predict kinetic stability by calculating the bond dissociation energies (BDEs) for the weakest bonds in the molecule. The energy required to break the first bond is often related to the activation energy for thermal decomposition. Thermal stability can also be assessed experimentally using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure the temperatures at which decomposition occurs. epa.gov For this compound, thermal analysis shows it possesses high enthalpy, indicating its potential as an energetic material. epa.gov

Analysis of Quantum Chemical Descriptors (e.g., Hardness, Softness)

Quantum chemical descriptors are fundamental in understanding the reactivity and stability of a molecule. These descriptors, derived from the electronic structure of the compound, provide valuable insights into its behavior in chemical reactions. For this compound, a comprehensive analysis of these descriptors helps in elucidating its electronic characteristics.

Detailed research findings on the specific quantum chemical descriptors for this compound are not extensively available in the public domain. However, the theoretical framework for their calculation is well-established in computational chemistry. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which the electron cloud of a molecule can be polarized. A higher softness value suggests higher reactivity.

Chemical Potential (μ) , also known as the negative of electronegativity, describes the escaping tendency of an electron from a stable system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile.

While the precise numerical values for this compound are not found in the searched literature, the following table outlines the formulas used for their calculation, based on the energies of the HOMO and LUMO.

DescriptorFormula
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2
Chemical Softness (S) S = 1 / (2η)
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω) ω = μ2 / (2η)

Note: EHOMO and ELUMO represent the energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. The specific values for this compound are not available in the reviewed literature.

The study of such descriptors for analogous tetrazole derivatives indicates that the arrangement and interaction of the tetrazole rings significantly influence the electronic properties of the molecule. For instance, the planarity between the rings can affect the energy gap between the HOMO and LUMO, thereby altering the hardness and softness of the compound.

Polymorphism and Its Impact on Material Properties

Discovery and Characterization of Polymorphic Forms of 1,2-Bis-(5-tetrazolyl)ethane

To date, two polymorphic forms of this compound have been reported in scientific literature. Both are monoclinic, yet they differ in their space group and the arrangement of molecules within the crystal lattice.

The first reported polymorph crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net More recently, a second polymorph was synthesized and its structure was determined to be in the monoclinic space group C2/m. nih.govresearchgate.net The synthesis of the C2/m polymorph was achieved by reacting sodium azide (B81097) with succinonitrile (B93025), followed by recrystallization from ethanol (B145695) to obtain colorless block-like single crystals suitable for X-ray diffraction analysis. nih.gov

Comparison of Crystal Packing and Intermolecular Interactions between Polymorphs

While the molecular structures of the two polymorphs of this compound are themselves very similar, their arrangement in the solid state, or crystal packing, shows significant differences. researchgate.net These differences arise from variations in the intermolecular interactions that hold the molecules together in the crystal lattice.

In both polymorphs, the crystal packing is influenced by N—H···N hydrogen bonds and π–π stacking interactions between the tetrazole rings of adjacent molecules. nih.govresearchgate.net However, the nature and dimensionality of these interactions differ between the two forms.

The polymorph in the P2₁/c space group is characterized by a three-dimensional supramolecular framework connected by hydrogen bonds. researchgate.net In contrast, the molecules in the C2/m polymorph are linked by N—H···N hydrogen bonds to form one-dimensional belts along the c-axis. researchgate.net The N···N distance in the hydrogen bonds of the C2/m polymorph is noted to be longer at 2.943 Å, compared to the distances of 2.840 Å and 2.873 Å in the P2₁/c form. researchgate.net

Furthermore, the C2/m polymorph exhibits π–π stacking interactions with a centroid-centroid distance of 3.4402 Å between the tetrazole rings of adjacent molecules, which further stabilizes the crystal packing. nih.gov The molecules in this polymorph also possess a crystallographically imposed center of symmetry, with all non-hydrogen atoms situated on a mirror plane. nih.gov

Crystallographic Data for Polymorphs of this compound
ParameterPolymorph I (P2₁/c)Polymorph II (C2/m)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/m
a (Å)Data not available in search results10.951
b (Å)Data not available in search results6.678
c (Å)Data not available in search results5.0329
β (°)Data not available in search results114.250
Volume (ų)Data not available in search results335.58
Z42
Calculated Density (g/cm³)Data not available in search results1.644
Hydrogen Bonding NetworkThree-dimensional supramolecular frameworkOne-dimensional belts
N···N H-bond Distances (Å)2.840, 2.8732.943
π–π Stacking (centroid-centroid distance in Å)Data not available in search results3.4402

Implications of Polymorphism for Material Performance and Application

The observed differences in crystal packing and intermolecular interactions between the polymorphs of this compound have significant implications for the material's performance and potential applications. Properties such as density, thermal stability, and energetic performance are intrinsically linked to the way molecules are arranged in the solid state.

For instance, a more compact crystal packing generally leads to a higher density. A higher density is often a desirable trait for energetic materials, as it can correlate with improved detonation performance. nih.gov The different hydrogen bonding networks (3D framework vs. 1D belts) and the presence of π–π stacking will influence the packing efficiency and thus the density of the two polymorphs.

The strength and dimensionality of the intermolecular interactions also play a crucial role in the thermal stability of a material. A more extensive and stronger network of hydrogen bonds, as might be inferred from the three-dimensional framework of the P2₁/c polymorph, could potentially lead to a higher decomposition temperature compared to a structure with a less connected network.

While specific comparative studies on the performance of the two this compound polymorphs are not detailed in the available literature, the documented structural variations strongly suggest that their material properties will differ. The selection of a particular polymorph for a specific application, for example as a gas generator or a component in an energetic formulation, would therefore be a critical consideration. The ability to selectively crystallize the desired polymorph would be essential for ensuring consistent and optimal performance of the final material.

Future Research Trajectories and Interdisciplinary Applications

Rational Design of Next-Generation Energetic Materials

A significant future direction for 1,2-bis-(5-tetrazolyl)ethane lies in its use as a building block for advanced energetic materials. researchgate.netepa.gov The high nitrogen content and positive heat of formation of the tetrazole ring are key features that researchers aim to exploit. researchgate.netresearchgate.netrsc.org The rational design of new materials focuses on a step-by-step modification of the H₂btze backbone to enhance properties like density, oxygen balance, and thermal stability, while maintaining low sensitivity to external stimuli such as impact and friction. researchgate.netrsc.orgrsc.org

One promising strategy involves introducing unsaturation into the ethane (B1197151) bridge, leading to planar molecules. This planarity can significantly enhance the crystal density, a critical factor for detonation performance. rsc.orgrsc.org For instance, the synthesis of (E)-1,2-di(1H-tetrazol-5-yl)ethene, an unsaturated analogue of H₂btze, resulted in a notable increase in density. rsc.org Further functionalization, such as the introduction of N-oxide groups (e.g., in (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)), has been shown to yield materials with densities and calculated detonation velocities superior to those of conventional explosives like RDX. researchgate.netrsc.orgrsc.org

Future research will focus on:

Introducing diverse functional groups: Systematically adding groups like nitro (-NO₂), amino (-NH₂), or hydroxyl (-OH) to the tetrazole rings or the ethane linker to fine-tune the oxygen balance and energetic output. researchgate.netrsc.org

Synthesizing energetic salts: Reacting H₂btze and its derivatives with nitrogen-rich bases (like ammonia (B1221849) or hydrazine) or metallic cations to create salts with tailored stability and performance characteristics. researchgate.netrsc.org

Controlling crystal engineering: Investigating polymorphism and co-crystallization to optimize crystal packing and density, thereby maximizing energetic performance. nih.gov

Table 1: Comparison of Energetic Properties of this compound Derivatives and Standard Explosives
CompoundDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Reference
1,2-di(1H-tetrazol-5-yl)ethane (H₂btze)1.50N/A rsc.org
(E)-1,2-di(1H-tetrazol-5-yl)ethene1.72N/A rsc.org
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)1.86 (at 298 K)9017 researchgate.netrsc.orgrsc.org
Trinitrotoluene (TNT)1.656900 researchgate.netepa.gov
RDX (1,3,5-trinitro-1,3,5-triazinane)1.828795 researchgate.netrsc.org

Development of Advanced Coordination Polymers and MOFs with Tailored Functionalities

The two tetrazole rings of this compound, with their multiple nitrogen atoms, act as excellent coordination sites, making the molecule a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs). nih.gov The flexibility of the ethane linker allows for the formation of diverse and complex architectures, from one-dimensional chains to intricate three-dimensional networks. rsc.orgbit.edu.cn

Future research is directed toward using H₂btze and its functionalized derivatives to build MOFs with specific, pre-determined functionalities. By carefully selecting the metal ions and modifying the ligand, materials can be designed for applications in catalysis, gas storage, and sensing. nih.govrsc.org For example, incorporating paramagnetic metal centers like Iron(II) can lead to materials exhibiting spin crossover (SCO) behavior, where the magnetic state changes in response to temperature or light. rsc.org The use of dinitrile coligands in conjunction with bis(tetrazolyl)alkanes has already been shown to increase the dimensionality of the resulting Fe(II) coordination polymers. rsc.org Similarly, constructing frameworks with luminescent metal ions like Zinc(II) or Cadmium(II) can produce materials for chemical sensing or optical devices. rsc.orgrsc.orgnih.gov

Key research goals in this area include:

Synthesis of Heterometallic Frameworks: Combining H₂btze with multiple types of metal ions to create MOFs with synergistic or multifunctional properties.

Post-Synthetic Modification: Functionalizing the H₂btze ligand after the MOF has been assembled to introduce new active sites or alter pore environments.

Guest-Responsive Materials: Designing flexible frameworks that can change their structure in response to the inclusion of guest molecules, leading to applications in separation and controlled release.

Exploration of Polymeric Precursors based on Functionalized this compound Derivatives

Beyond its use in coordination polymers, functionalized this compound serves as a promising monomer for the synthesis of novel organic polymers. The high nitrogen content of the tetrazole rings can impart unique thermal properties and high char yields, making these polymers potentially useful as flame retardants or ceramic precursors. A key challenge and area of future research is the development of synthetic routes to transform H₂btze into polymerizable monomers.

One successful approach involves the Ugi-azide four-multicomponent reaction (UA-4MCR) to create α,ω-diene monomers decorated with bis-1,5-disubstituted-1H-tetrazoles. conicet.gov.ar These monomers can then undergo light-induced thiol-ene polymerization to yield high molecular weight polymers decorated with nitrogen-rich heterocycles. conicet.gov.ar This strategy opens a pathway to a wide range of new materials, as the properties of the final polymer can be tuned by varying the thiol derivatives used in the polymerization process. conicet.gov.ar

Future research will likely explore:

Diverse Polymerization Techniques: Adapting other polymerization methods, such as polycondensation or ring-opening polymerization, to monomers derived from H₂btze.

Functional Monomers: Creating H₂btze-based monomers with additional functional groups (e.g., hydroxyls, carboxylic acids, or amines) to enable cross-linking or further chemical modification of the resulting polymers. epa.gov

Photo- and Electroactive Polymers: Incorporating chromophoric or electroactive moieties into the H₂btze backbone to create materials for electronics and photonics, drawing inspiration from research on other nitrogen-rich heterocyclic precursors like tetrazines. rsc.org

Computational Materials Discovery and Predictive Modeling

As the complexity of the target materials increases, traditional trial-and-error synthesis becomes inefficient. mdpi.com Computational chemistry and materials modeling are poised to play a crucial role in accelerating the discovery and design of novel materials based on this compound. nih.gov

For energetic materials, quantum chemical calculations are used to predict key performance indicators such as the heat of formation, density, detonation velocity, and pressure before synthesis is even attempted. rsc.orgmdpi.com This allows researchers to screen large virtual libraries of candidate molecules and prioritize the most promising ones for experimental investigation. mdpi.com For example, density functional theory (DFT) can be employed to understand the electronic structure and predict the stability and reactivity of new H₂btze derivatives. nih.gov

In the realm of MOFs, molecular simulations are used to predict framework topologies, pore sizes, and gas adsorption properties. These models can help researchers understand how the choice of metal ion or ligand functionalization will affect the final structure and its performance in applications like carbon capture.

Future directions in computational modeling will involve:

Machine Learning (ML): Developing ML models trained on existing experimental and computational data to rapidly predict the properties of new compounds. mdpi.com These models can identify complex structure-property relationships that are not immediately obvious and can be used for inverse design, where the model suggests molecular structures that are likely to possess a desired set of properties. mdpi.com

Multiscale Modeling: Combining different computational techniques to model material behavior across multiple length and time scales, from the electronic structure of a single molecule to the bulk properties of a crystal or polymer.

Reaction Prediction: Using computational tools to predict the outcomes of synthetic reactions, helping chemists to devise more efficient and reliable routes to new H₂btze-based materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,2-Bis-(5-tetrazolyl)ethane, and how are purity and structural integrity validated?

  • Answer : The compound is typically synthesized via cyclization reactions using thiocarbohydrazide and dicarboxylic acids under microwave irradiation or hydrothermal conditions. For example, hydrothermal synthesis at 393 K with pH adjustment using ethylenediamine yields high-purity crystals . Characterization involves elemental analysis, FT-IR spectroscopy (to confirm tetrazole ring formation), and 1H^1 \text{H}-NMR (to verify proton environments). Molar conductivity measurements and X-ray crystallography further validate coordination complexes when the compound is used as a ligand .

Q. How does pH modulation during synthesis influence the crystallinity of this compound derivatives?

  • Answer : Neutral pH conditions (achieved by ethylenediamine addition) are critical for stabilizing ionic intermediates and promoting crystal growth. Deviations can lead to amorphous products or competing side reactions. Hydrothermal synthesis at controlled pH ensures well-defined hydrogen-bonding networks, as observed in co-crystals with ethylenediaminium cations .

Advanced Research Questions

Q. What analytical strategies are recommended for detecting this compound in environmental matrices, and what challenges exist?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with solid-phase extraction is used for trace analysis. Challenges include matrix interference and low environmental concentrations. Sampling should focus on sediment, fish tissues, and sewage sludge near industrial sites. Workers’ blood or fat tissue can also be monitored for bioaccumulation studies .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) dictate the supramolecular architecture of this compound co-crystals?

  • Answer : X-ray crystallography reveals two interaction types: (1) π-π stacking between tetrazole rings (centroid distances: 3.44–3.96 Å) and (2) hydrogen bonds (N–H⋯O/N–H⋯N) forming 3D networks. These interactions enhance thermal stability and influence energetic properties, critical for applications in propellant additives .

Q. What computational modeling approaches are suitable for predicting the ligand behavior of this compound in metal-organic frameworks (MOFs)?

  • Answer : Density functional theory (DFT) optimizes coordination geometries, while molecular docking simulations predict binding affinities with transition metals (e.g., Pb2+^{2+}). Experimental validation via UV-Vis titration and cyclic voltammetry confirms theoretical predictions, particularly for catalytic or sensing applications .

Q. How do substituent variations (e.g., nitro, chloro groups) on the tetrazole rings alter the compound’s reactivity and coordination chemistry?

  • Answer : Electron-withdrawing groups (e.g., nitro) increase ligand acidity, enhancing metal-binding efficiency. Comparative studies using PdCl2_2 complexes show that chloro-substituted derivatives exhibit higher molar conductivity (80–100 S cm2^2 mol1^{-1}) due to improved ionic dissociation, whereas methyl groups favor hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.